Cas no 2135936-07-9 (2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine)

2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound featuring a fused pyridine and tetrahydropyridine ring system with two chlorine substituents at the 2- and 4-positions. This structure serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its dichloro-substituted naphthyridine core offers reactivity for further functionalization, enabling the construction of complex molecules. The saturated tetrahydropyridine ring enhances stability while maintaining compatibility with diverse reaction conditions. This compound is valued for its potential in medicinal chemistry, where it may contribute to the development of biologically active scaffolds. Proper handling is advised due to its reactive halogen groups.
2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine structure
2135936-07-9 structure
Product Name:2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS No:2135936-07-9
MF:C8H8Cl2N2
MW:203.068519592285
MDL:MFCD34551029
CID:5614088
PubChem ID:148865566
Update Time:2025-10-31

2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-33041276
    • 2135936-07-9
    • 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine
    • 1,6-Naphthyridine, 2,4-dichloro-5,6,7,8-tetrahydro-
    • 2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine
    • MDL: MFCD34551029
    • Inchi: 1S/C8H8Cl2N2/c9-6-3-8(10)12-7-1-2-11-4-5(6)7/h3,11H,1-2,4H2
    • InChI Key: PADPURGFWVMRMN-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC2=C1CNCC2)Cl

Computed Properties

  • Exact Mass: 202.0064537g/mol
  • Monoisotopic Mass: 202.0064537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.359±0.06 g/cm3(Predicted)
  • Boiling Point: 316.4±42.0 °C(Predicted)
  • pka: 6.03±0.20(Predicted)

2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine Pricemore >>

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Additional information on 2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Introduction to 2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 2135936-07-9)

2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine, identified by its Chemical Abstracts Service (CAS) number 2135936-07-9, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule belongs to the naphthyridine class, which has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of chlorine substituents at the 2nd and 4th positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structure of 2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine consists of a fused bicyclic system containing nitrogen atoms. This particular arrangement imparts unique electronic and steric properties that are exploited in various chemical transformations. The tetrahydro moiety further modifies the molecule's conformation, influencing its solubility and interaction with biological targets. Such structural features make it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in naphthyridine derivatives due to their demonstrated efficacy in multiple pharmacological domains. Researchers have been exploring its potential as a precursor for compounds targeting neurological disorders, infectious diseases, and cancer. The chloro-substituted naphthyridine core serves as a versatile handle for further functionalization, enabling the synthesis of structurally diverse analogs with tailored biological properties.

One of the most compelling aspects of 2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is its role in medicinal chemistry. Its scaffold has been incorporated into molecules that exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, studies have shown that derivatives of this compound can modulate pathways involved in inflammation and cell proliferation. These findings have spurred further investigation into its pharmacological profile and potential therapeutic applications.

The synthetic accessibility of CAS No. 2135936-07-9 is another factor contributing to its popularity among researchers. The compound can be synthesized through well-established methods involving cyclization and chlorination reactions. This ease of preparation allows for rapid screening of analogs and optimization of lead compounds. Moreover, the scalability of its synthesis makes it suitable for both academic research and industrial applications.

Recent advancements in computational chemistry have also enhanced the understanding of 2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine's interactions with biological targets. Molecular modeling studies have revealed insights into how the chlorine atoms influence binding affinity and selectivity. These computational approaches complement experimental work by predicting potential drug-like properties before costly synthesis attempts. Such integrative strategies are becoming increasingly integral to modern drug discovery pipelines.

The pharmacokinetic properties of this compound are also under scrutiny. Researchers are evaluating how structural modifications affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). By fine-tuning the molecular architecture of 2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine, scientists aim to develop derivatives with improved bioavailability and reduced side effects. This focus on optimizing pharmacokinetic profiles is critical for translating promising candidates into viable therapeutics.

In the context of drug development, CAS No. 2135936-07-9 represents a cornerstone molecule with broad applicability. Its versatility allows chemists to explore diverse chemical spaces while maintaining a common pharmacophoric core. This modular approach accelerates the discovery process by leveraging known structural motifs that have proven success in previous drug candidates.

The role of naphthyridines in medicinal chemistry continues to expand as new synthetic methodologies emerge. Techniques such as transition-metal-catalyzed cross-coupling reactions have opened up novel avenues for constructing complex derivatives efficiently. These innovations are particularly relevant for generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug targets.

Future research directions may include exploring the antimicrobial potential of 2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. Given the rise of antibiotic-resistant pathogens worldwide; finding new classes of antimicrobial agents is imperative. The unique structural features of this compound make it a promising candidate for developing next-generation antibiotics or antifungals.

Additionally, environmental considerations play a crucial role in modern drug discovery practices involving compounds like CAS No. 2135936-07-9 . Sustainable synthetic routes that minimize waste generation are being prioritized alongside traditional methods such as multi-step organic synthesis or catalytic processes that improve atom economy significantly contribute toward greener chemistry initiatives within pharmaceutical industries worldwide

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